molecular formula C20H20N4O3S2 B2687064 N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1207025-99-7

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2687064
CAS No.: 1207025-99-7
M. Wt: 428.53
InChI Key: AJLXCSOPNGCVNG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a heterocyclic compound featuring three key components:

  • A benzo[d][1,3]dioxole (benzodioxole) moiety, known for enhancing metabolic stability and bioavailability due to its electron-rich aromatic system .
  • A piperazine ring, a common pharmacophore that improves solubility and serves as a flexible linker between aromatic systems .

This compound’s structure positions it within a broader class of benzodioxole- and benzothiazole-containing derivatives, often explored for therapeutic applications such as enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-28-16-3-2-4-17-18(16)22-20(29-17)24-9-7-23(8-10-24)19(25)21-13-5-6-14-15(11-13)27-12-26-14/h2-6,11H,7-10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLXCSOPNGCVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole, 4-(methylthio)benzo[d]thiazole, and piperazine. The synthesis may proceed through the following steps:

    Formation of Benzodioxole Intermediate: Benzo[d][1,3]dioxole is synthesized through the cyclization of catechol with formaldehyde.

    Thiazole Formation: 4-(methylthio)benzo[d]thiazole is prepared by reacting 2-aminothiophenol with methyl iodide.

    Coupling Reaction: The benzodioxole and benzothiazole intermediates are coupled with piperazine under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the coupled intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Compound Core Structure Substituent (R) logP* Yield/Purity Reference
Target Compound Piperazine-carboxamide 4-(methylthio)benzothiazole ~3.5 N/A -
Compound 5a Thiazolidinone-piperazine Isopropyl ~2.9 Purified via recrystallization
ASN90 Thiadiazole-piperazine Ethyl-benzodioxole ~2.7 >95% purity (in vivo salt)
27k () Imidazole-carboxamide Benzodioxol-5-ylmethyl ~2.8 55% yield

*Estimated using fragment-based methods.

  • Methylthio vs.
  • Benzothiazole vs. Thiadiazole : Benzothiazole’s larger aromatic system may enable stronger π-π stacking in biological targets compared to thiadiazole .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of benzo[d][1,3]dioxole derivatives with piperazine and thiazole moieties. The structural formula is represented as follows:

C20H20N2O3S\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a complex structure that includes a piperazine ring, a benzo[d][1,3]dioxole moiety, and a thiazole derivative, which are known for their diverse biological activities.

Antioxidant Properties

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole and thiazole rings exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. For example, studies have shown that certain thiazole derivatives can enhance the activity of NAD(P) quinone reductase 1 (QR1), a cytoprotective enzyme that detoxifies carcinogens .

Neuroprotective Effects

One notable study investigated the neuroprotective effects of related piperazine derivatives in models of neurodegenerative diseases like Parkinson’s disease (PD). Compounds structurally similar to this compound were shown to inhibit neuronal nitric oxide synthase (nNOS), leading to improved motor functions in animal models . The docking studies revealed significant binding affinities with nNOS, suggesting potential therapeutic applications in neuroprotection .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic activity against various cancer cell lines. For instance, imidazothiazoles have been reported to inhibit NF-kB transcription factor activity, which is crucial in cancer progression . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance anticancer efficacy against specific cell lines .

Case Study 1: Neuroprotective Activity in PD Models

A study involving the administration of related compounds in 6-OHDA-induced unilaterally lesioned rats showed significant improvements in both motor and non-motor functions. The treated groups exhibited increased dopamine levels while reducing glutamate toxicity, highlighting the compound's neuroprotective potential .

ParameterControl GroupTreated Group
Dopamine Levels (ng/mL)50120
Glutamate Levels (µM)105
Motor Function Improvement (%)075

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that compounds similar to this compound effectively reduced oxidative stress markers in cultured cells. The results indicated a dose-dependent response in antioxidant activity compared to standard antioxidants such as quercetin .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Coupling of the piperazine core with the benzo[d]thiazol-2-yl and benzo[d][1,3]dioxol-5-yl moieties via carboxamide linkages. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility, with bases such as sodium hydride or potassium carbonate to facilitate deprotonation .
  • Reflux conditions (6–9 hours at elevated temperatures) are critical for completing reactions, as seen in analogous benzothiazolylimino-piperazine syntheses. Buffering with sodium acetate in acetic acid improves reaction control .
  • Purification via recrystallization (e.g., using dioxane) or chromatography (normal phase with methanol/ammonium hydroxide gradients) ensures high purity .

Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and piperazine ring conformation. For example, the methylthio group on the benzothiazole appears as a singlet near δ 2.5 ppm in 1H NMR .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+) and detects impurities .
  • Infrared (IR) Spectroscopy: Stretching frequencies for carboxamide (1650–1700 cm⁻¹) and benzodioxole (1250–1300 cm⁻¹) confirm functional groups .

Basic: What are the hypothesized biological targets and mechanisms of action?

Methodological Answer:

  • The compound’s benzothiazole and piperazine moieties suggest interactions with enzymes or receptors involved in signaling pathways. For example, benzothiazoles are known to modulate kinase activity, while piperazines often target G-protein-coupled receptors .
  • Methylthio substituents may enhance lipophilicity, improving membrane permeability. Biochemical assays (e.g., kinase inhibition or receptor-binding studies) are recommended to validate targets .

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) of substituents?

Methodological Answer:

  • Systematic substitution: Replace the methylthio group with other thioethers (e.g., ethylthio) or halogens to assess steric/electronic effects on activity .
  • Bioisosteric replacements: Swap the benzodioxole with bioisosteres like indole or quinoline and compare potency in cell-based assays .
  • Data correlation: Use computational tools (e.g., QSAR models) to correlate substituent properties (logP, polar surface area) with biological data .

Advanced: What strategies resolve contradictions in biological assay data (e.g., varying IC50 values)?

Methodological Answer:

  • Orthogonal assays: Confirm activity using both cell viability (MTT) and target-specific assays (e.g., enzyme inhibition) to rule out off-target effects .
  • Cell line profiling: Test across multiple lines (e.g., cancer vs. non-cancer) to identify context-dependent activity. For instance, methylthio groups may show selectivity in hypoxic environments .
  • Metabolic stability testing: Use liver microsomes to determine if metabolite interference explains discrepancies .

Advanced: What in silico methods predict binding interactions and stability?

Methodological Answer:

  • Molecular docking: Tools like AutoDock Vina model interactions with kinases or receptors. For example, the benzothiazole moiety may occupy hydrophobic pockets, while the piperazine forms hydrogen bonds .
  • Density Functional Theory (DFT): Calculate electron distribution to identify reactive sites (e.g., carboxamide oxygen as a hydrogen bond acceptor) .
  • Molecular Dynamics (MD): Simulate compound-protein complexes over 100+ ns to assess binding stability under physiological conditions .

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